AR-C 66096 tetrasodium salt

Vue d'ensemble

Description

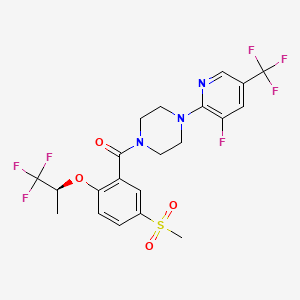

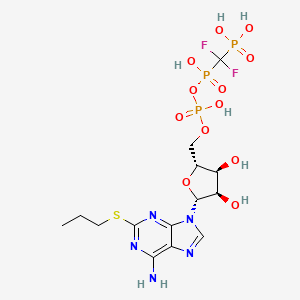

AR-C 66096 tetrasodium salt is a potent and selective P2Y12 receptor antagonist . It blocks ADP-induced inhibition of adenylyl cyclase in vitro and inhibits ADP-induced aggregation of washed human platelets .

Molecular Structure Analysis

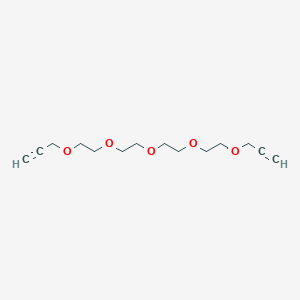

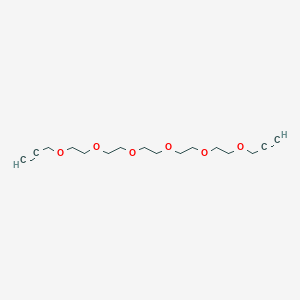

The molecular formula of AR-C 66096 tetrasodium salt is C14H18F2N5Na4O12P3S . Its molecular weight is 703.26 g/mol . The compound includes elements such as carbon, hydrogen, fluorine, nitrogen, sodium, oxygen, phosphorus, and sulfur .Chemical Reactions Analysis

AR-C 66096 tetrasodium salt is known to block ADP-induced inhibition of adenylyl cyclase in vitro . It also inhibits ADP-induced aggregation of washed human platelets .Physical And Chemical Properties Analysis

AR-C 66096 tetrasodium salt has a molecular weight of 703.26 g/mol . It is soluble in water . The compound is stored at -20°C .Applications De Recherche Scientifique

Inhibition of ADP-Induced Platelet Aggregation

AR-C 66096 tetrasodium salt has been shown to inhibit ADP-induced aggregation of washed human platelets . This makes it a valuable tool in the study of platelet aggregation, a key process in blood clot formation.

Blockage of ADP-Induced Inhibition of Adenylyl Cyclase

This compound can block ADP-induced inhibition of adenylyl cyclase in vitro . Adenylyl cyclase is an important enzyme involved in the cyclic AMP (cAMP) signaling pathway, which plays a crucial role in many biological processes.

P2Y12 Receptor Antagonism

AR-C 66096 tetrasodium salt is a potent and selective P2Y12 receptor antagonist . The P2Y12 receptor is a G-protein coupled receptor (GPCR) that plays a significant role in platelet activation and blood clotting.

Antithrombotic Therapy Research

Given its ability to antagonize the P2Y12 receptor and inhibit platelet aggregation, AR-C 66096 tetrasodium salt has significant potential in antithrombotic therapy research .

Pharmacological Studies

Due to its potent and selective antagonistic properties, AR-C 66096 tetrasodium salt can be used in pharmacological studies to understand the role and function of P2Y12 receptors .

Development of Novel Therapeutics

The properties of AR-C 66096 tetrasodium salt make it a valuable tool in the development of novel therapeutics targeting P2Y12 receptors, particularly in the context of cardiovascular diseases .

Mécanisme D'action

Target of Action

AR-C 66096 tetrasodium salt is a potent and selective antagonist that primarily targets the P2Y12 receptor . The P2Y12 receptor plays a significant role in platelet aggregation , which is a crucial process in the formation of blood clots. Therefore, antagonists of this receptor, like AR-C 66096, have substantial therapeutic potential as antithrombotic agents .

Mode of Action

AR-C 66096 interacts with its target, the P2Y12 receptor, by blocking the ADP-induced inhibition of adenylyl cyclase in vitro . This interaction results in the inhibition of ADP-induced aggregation of washed human platelets . The compound’s action is concentration-dependent, with effects observed at concentrations ranging from 1-100 nM .

Biochemical Pathways

The primary biochemical pathway affected by AR-C 66096 is the platelet aggregation pathway . By antagonizing the P2Y12 receptor, AR-C 66096 prevents ADP from inducing platelet aggregation . This action disrupts the normal function of the pathway, potentially reducing the risk of thromboembolism .

Result of Action

The primary molecular effect of AR-C 66096’s action is the inhibition of platelet aggregation . By blocking the P2Y12 receptor, AR-C 66096 prevents ADP from inducing the aggregation of platelets . This action can disrupt the formation of blood clots, potentially reducing the risk of conditions such as thromboembolism .

Action Environment

The efficacy and stability of AR-C 66096 can be influenced by various environmental factors. For instance, the compound’s action as a weak but full P2X purinoceptor agonist in isolated rabbit ear artery preparations and as a weak, competitive antagonist at P2Y purinoceptors in the isolated guinea-pig aorta suggests that its effects can vary depending on the specific physiological environment . .

Propriétés

IUPAC Name |

tetrasodium;[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[difluoro(phosphonato)methyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22F2N5O12P3S.4Na/c1-2-3-37-13-19-10(17)7-11(20-13)21(5-18-7)12-9(23)8(22)6(32-12)4-31-36(29,30)33-35(27,28)14(15,16)34(24,25)26;;;;/h5-6,8-9,12,22-23H,2-4H2,1H3,(H,27,28)(H,29,30)(H2,17,19,20)(H2,24,25,26);;;;/q;4*+1/p-4/t6-,8-,9-,12-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETVOLFQZIGNAQ-HVYRMSERSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(F)(F)P(=O)([O-])[O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F2N5Na4O12P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AR-C 66096 tetrasodium salt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

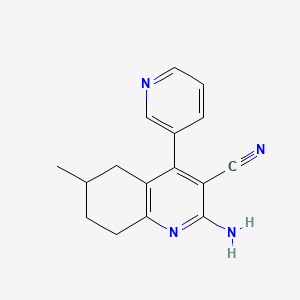

![2-Allyl-1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1667513.png)

![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)

![2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide](/img/structure/B1667517.png)

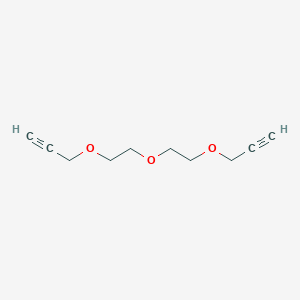

![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide](/img/structure/B1667527.png)